molecular formula C14H8Cl2F3N5O B2703803 3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 1092345-83-9

3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2703803
CAS No.: 1092345-83-9
M. Wt: 390.15
InChI Key: FHPVQNYZDIGCQG-UHFFFAOYSA-N
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Description

3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine is a complex heterocyclic compound of significant interest in advanced chemical research and development. Its molecular structure incorporates several features commonly associated with bioactive molecules: a pyridine core, a tetrazoline ring, and a trifluoromethyl group. The pyridine heterocycle is a fundamental scaffold in medicinal and agrochemical chemistry . The inclusion of a trifluoromethyl group on the pyridine ring is particularly noteworthy, as this moiety is known to enhance key properties in bioactive compounds, including metabolic stability, lipophilicity, and binding affinity . Trifluoromethylpyridine derivatives are established as key ingredients in the development of modern agrochemicals, such as insecticides, fungicides, and herbicides, and are also found in pharmaceutical agents . This specific compound's structural complexity, featuring multiple chlorine substituents and a tetrazoline ring system, suggests potential for versatile application in exploratory synthesis. Researchers may investigate its use as a critical intermediate in the development of novel active ingredients. It is also a valuable candidate for structure-activity relationship (SAR) studies in drug and agrochemical discovery, helping to elucidate the role of its distinct chemical features. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-chlorophenyl)-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N5O/c15-9-4-2-1-3-8(9)13(25)24-12(21-22-23-24)11-10(16)5-7(6-20-11)14(17,18)19/h1-6,12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPVQNYZDIGCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, including cytotoxicity and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The presence of the trifluoromethyl group and the chlorobenzoyl moiety contributes significantly to its biological properties. The compound's structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Cytotoxicity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
Compound CHepG-2< Doxorubicin

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Studies indicate that certain derivatives demonstrate moderate to high activity against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 mg/mL to 12.50 mg/mL .

Table 2: Antimicrobial Activity of Derivatives

DerivativePathogenMIC (mg/mL)
Derivative AE. coli (ATCC 25922)12.50
Derivative BS. aureus (ATCC 43300)6.25
Derivative CC. neoformans (ATCC 208821)25.0

The mechanism through which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors related to cancer proliferation or microbial resistance mechanisms. For example, the presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's ability to interact with biological targets effectively .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of compounds related to or derived from this compound.

Case Study 1: Anticancer Activity

A study explored a series of pyridine derivatives for their anticancer activity against the MCF-7 breast cancer cell line. The results indicated that modifications at the pyridine ring significantly influenced cytotoxicity, with certain derivatives showing enhanced apoptotic effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized derivatives against multi-drug resistant strains of bacteria. The study highlighted how structural variations impacted efficacy and suggested further optimization for improved bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications Evidence Source
Target Compound 3-Cl, 5-CF₃, 2-(2-Cl-benzoyl-dihydrotetrazolyl) ~437.7 (estimated) Agrochemicals (hypothesized) N/A
Carfentrazone-ethyl (唑酮草酯) Pyrazole ring, ethyl ester, trifluoromethyl 412.1 Herbicide (broadleaf weeds)
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid 3-Cl, 5-CF₃, dihydroisoxazole-carboxylic acid ~383.7 (estimated) Pharmaceutical intermediates
3-Chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine 3-Cl, 5-CF₃, 2-(trichloro-nitrophenoxy) 421.97 Not specified (likely herbicide)
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (from EU Patent) Pyridine-thiazole hybrid, sulfonylamide ~428.3 (estimated) Insecticide (hypothesized)

Key Comparative Analysis

Core Structure Variations The target compound and 3-chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine share a pyridine backbone with 3-Cl and 5-CF₃ groups. However, the latter’s 2-(trichloro-nitrophenoxy) group increases steric bulk and electron-withdrawing effects, likely enhancing soil persistence but reducing selectivity compared to the target’s tetrazole-benzoyl moiety.

Heterocyclic Substituents

  • The target’s tetrazole ring (4,5-dihydro-1H-tetrazolyl) is more polar and rigid than the dihydroisoxazole in ’s compound . This could improve water solubility but reduce membrane permeability in biological systems.

Bioactivity Implications Carfentrazone-ethyl acts as a protoporphyrinogen oxidase (PPO) inhibitor. The target compound’s 2-chlorobenzoyl group may mimic the herbicidal activity of benzoyl-based agrochemicals, while the tetrazole could alter binding kinetics to PPO or other targets.

Electron-Withdrawing Groups

  • The trifluoromethyl group in the target and N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide enhances oxidative stability. However, the sulfonylamide group in the latter may improve systemic translocation in plants compared to the target’s benzoyl-tetrazole.

Synthetic Complexity The tetrazole ring in the target compound requires multi-step synthesis (e.g., cyclization of azides), whereas 3-chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine is synthesized via nucleophilic aromatic substitution, making it more cost-effective for large-scale agrochemical production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of 2-chlorobenzoyl chloride with a tetrazole precursor under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
  • Step 2 : Substitution of the pyridine ring at the 2-position via nucleophilic aromatic substitution (NAS) with a tetrazole intermediate. Reaction conditions require precise temperature control (60–80°C) and catalysts like Pd/C or CuI to enhance regioselectivity .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s physicochemical properties?

  • Key Techniques :

  • Structural Confirmation : X-ray crystallography (single-crystal XRD) for absolute configuration determination, supplemented by 1H^1H/13C^{13}C-NMR and FT-IR for functional group analysis .
  • Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to assess thermal degradation thresholds (e.g., decomposition above 200°C) .
  • Solubility : Measure in DMSO, ethanol, and water using UV-Vis spectroscopy at λmax ~270 nm .

Q. What preliminary assays are recommended to evaluate bioactivity?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC50_{50} values can be calculated via dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole-pyridine coupling be addressed?

  • Mechanistic Insights :

  • Use DFT calculations (Gaussian 09, B3LYP/6-31G* basis set) to model transition states and identify steric/electronic barriers at the 2-position of the pyridine ring .
  • Optimize reaction conditions: Higher temperatures (80–100°C) and polar aprotic solvents (DMF or DMSO) favor NAS over competing pathways .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products or active metabolites in cell lysates .
  • Structural Analogues : Compare with 3-chloro-5-(trifluoromethyl)pyridine derivatives to isolate the tetrazole moiety’s contribution .

Q. How can environmental fate studies be designed for this compound?

  • Experimental Framework :

  • Microcosm Setup : Simulate soil/water systems spiked with 10 ppm compound. Monitor degradation via HPLC-MS over 30 days under varying pH (4–9) and UV exposure .
  • Ecotoxicology : Daphnia magna acute toxicity testing (OECD 202) to determine LC50_{50} and bioaccumulation potential .

Q. What computational tools predict structure-activity relationships (SAR) for drug development?

  • Workflow :

  • Pharmacophore Modeling : Use MOE or Schrödinger Suite to align active conformers and identify critical hydrogen-bond acceptors (e.g., tetrazole N-atoms) .
  • MD Simulations : GROMACS for 100 ns runs to assess binding stability with target proteins (e.g., EGFR kinase) .

Methodological Notes

  • Synthesis Optimization : Yield improvements (>70%) require strict control of moisture (Schlenk line) and stoichiometric excess of the tetrazole precursor (1.2 equiv) .
  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories (e.g., Zenodo) with metadata on instrument parameters .
  • Ethical Compliance : Adhere to OECD guidelines for biological and environmental testing; avoid human/animal studies without regulatory approval .

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